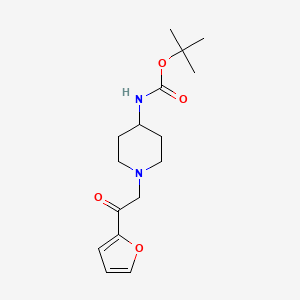

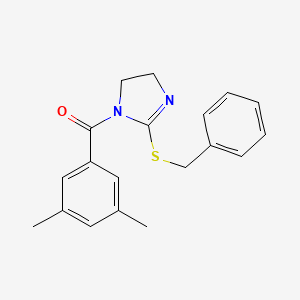

![molecular formula C15H17N5O3 B2894284 4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-19-1](/img/structure/B2894284.png)

4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. One method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and is tolerant to a variety of functional groups . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine .Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms . The exact structure of “4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” would depend on the specific arrangement and bonding of its constituent atoms.Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms or the carbon atoms adjacent to them . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on their exact structure. They are generally solid at room temperature and are often soluble in water .作用机制

Target of Action

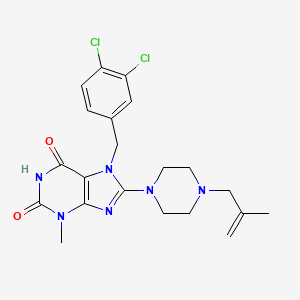

The primary targets of this compound, also known as R283, are Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes. FXIIIa is involved in blood clotting, while TG2 is implicated in protein cross-linking, cellular differentiation, and apoptosis .

Mode of Action

R283 acts as an irreversible inhibitor against its targets. It interacts with the active site cysteine of FXIIIa and TG2, leading to their acetonylation . This modification inhibits the enzymatic activity of FXIIIa and TG2, thereby affecting the processes they are involved in .

Biochemical Pathways

The inhibition of FXIIIa and TG2 disrupts the biochemical pathways they are part of. For instance, the inhibition of FXIIIa can affect the blood clotting cascade , potentially leading to altered coagulation. Similarly, the inhibition of TG2 can impact various cellular processes, including cellular differentiation and apoptosis .

Pharmacokinetics

As a cell-permeable compound , it is likely to have good absorption and distribution profiles. The metabolism and excretion of R283 remain to be studied.

Result of Action

The molecular and cellular effects of R283’s action are primarily due to the inhibition of FXIIIa and TG2. This can lead to altered blood clotting and changes in cellular processes like differentiation and apoptosis . The specific effects would depend on the context of use, such as the presence of other drugs and the physiological state of the cells.

实验室实验的优点和局限性

One of the main advantages of Alloxanthine for lab experiments is that it is relatively easy to synthesize and purify. In addition, Alloxanthine has been extensively studied, and its mechanism of action is well understood. However, one limitation of Alloxanthine is that it can be difficult to work with due to its low solubility in water.

未来方向

There are many potential future directions for research on Alloxanthine. One area of interest is in the development of new treatments for gout and hyperuricemia. In addition, Alloxanthine has shown promise as a potential treatment for cancer, and further research in this area is warranted. Finally, Alloxanthine may have potential applications in the treatment of other conditions, such as inflammation and oxidative stress, and further research is needed to explore these possibilities.

合成方法

Alloxanthine can be synthesized by the oxidation of xanthine, which is a naturally occurring purine base. The oxidation reaction can be carried out using a variety of oxidizing agents, such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite. The reaction typically takes place in an alkaline solution, and the resulting product is purified using various techniques, such as recrystallization or chromatography.

科学研究应用

Alloxanthine has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the treatment of gout, a condition that is caused by the buildup of uric acid crystals in the joints. Alloxanthine has been shown to reduce the production of uric acid, thereby reducing the risk of gout attacks.

In addition to gout, Alloxanthine has also been studied for its potential applications in the treatment of other conditions, such as hyperuricemia, which is a condition characterized by high levels of uric acid in the blood. Alloxanthine has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

安全和危害

属性

IUPAC Name |

4,7-dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(4)15(23)20(13(11)22)8-10(3)21/h5,7H,1,6,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEMTWFIEYXFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)

![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2894206.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)

![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2894219.png)